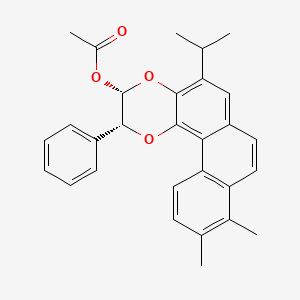
Caspase-3 activator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caspase-3 activator 2 is a compound known for its ability to activate caspase-3, a crucial enzyme in the process of apoptosis, or programmed cell death. Caspase-3 plays a significant role in the execution phase of cell apoptosis, making it a target for research in cancer therapy and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Caspase-3 activator 2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they often involve the use of organic solvents, catalysts, and temperature control to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods may include large-scale synthesis using batch or continuous flow reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Caspase-3 activator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that retain the compound’s ability to activate caspase-3 .
Scientific Research Applications
Caspase-3 activator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of apoptosis and the role of caspase-3 in cell death . In biology, it serves as a tool for investigating cellular processes and pathways involved in apoptosis . In medicine, this compound is explored for its potential in cancer therapy, as it can induce apoptosis in cancer cells . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
Caspase-3 activator 2 exerts its effects by binding to and activating caspase-3, an enzyme that plays a key role in the execution phase of apoptosis. The activation of caspase-3 leads to the cleavage of various cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis . The molecular targets and pathways involved in this process include the cleavage of specific substrates at aspartic acid residues, which triggers a cascade of proteolytic events that ultimately lead to cell death .
Comparison with Similar Compounds
Caspase-3 activator 2 is unique in its ability to specifically activate caspase-3, distinguishing it from other compounds that may target different caspases or apoptotic pathways. Similar compounds include other caspase activators and inhibitors, such as 1,2,4-oxadiazole derivatives, which also induce apoptosis through caspase activation . this compound stands out due to its specificity and potency in activating caspase-3 .
List of Similar Compounds:Properties
Molecular Formula |
C24H25FN4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-[2-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H25FN4S/c1-27-11-13-28(14-12-27)21-6-2-18(3-7-21)24-16-23(19-10-15-30-17-19)26-29(24)22-8-4-20(25)5-9-22/h2-10,15,17,24H,11-14,16H2,1H3 |
InChI Key |
UYXSKUUCHOUWQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC=C(C=C4)F)C5=CSC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
